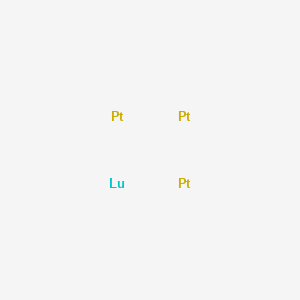
Lutetium--platinum (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lutetium–platinum (1/3) typically involves the direct combination of lutetium and platinum metals under high-temperature conditions. The reaction is carried out in a controlled environment to ensure the proper stoichiometric ratio and to prevent contamination. The metals are heated together until they form a homogeneous alloy .
Industrial Production Methods
Industrial production of lutetium–platinum (1/3) follows similar principles but on a larger scale. The process involves melting the metals in an induction furnace, followed by casting and cooling to form the desired compound. The purity of the starting materials and the control of the reaction environment are crucial to obtaining high-quality lutetium–platinum (1/3) .
Analyse Chemischer Reaktionen
Types of Reactions
Lutetium–platinum (1/3) can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen at high temperatures can lead to the formation of oxides.
Reduction: The compound can be reduced back to its constituent metals under certain conditions.
Substitution: Lutetium–platinum (1/3) can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Common reagents used in reactions with lutetium–platinum (1/3) include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving lutetium–platinum (1/3) depend on the specific reaction conditions. For example, oxidation can lead to the formation of lutetium oxide and platinum oxide, while reduction can yield pure lutetium and platinum metals .
Wissenschaftliche Forschungsanwendungen
Lutetium–platinum (1/3) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions due to its unique electronic properties.
Materials Science: Lutetium–platinum (1/3) is studied for its potential use in advanced materials, including high-temperature alloys and superconductors.
Medicine: Research is ongoing into the potential use of lutetium–platinum (1/3) in medical applications, such as targeted radiotherapy for cancer treatment
Wirkmechanismus
The mechanism by which lutetium–platinum (1/3) exerts its effects depends on its application. In catalysis, the compound facilitates chemical reactions by providing an active surface for reactants to interact. In medical applications, lutetium–platinum (1/3) can deliver targeted radiation to cancer cells, causing damage to the DNA and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lutetium Oxide (Lu2O3): Used in ceramics and as a catalyst.
Platinum Oxide (PtO2): Used in catalysis and as a precursor for other platinum compounds.
Lutetium Chloride (LuCl3): Used in various chemical syntheses and as a precursor for other lutetium compounds.
Uniqueness
Lutetium–platinum (1/3) is unique due to its specific stoichiometric ratio and the combination of properties from both lutetium and platinum. This combination results in a compound with distinct electronic, catalytic, and structural properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
12136-63-9 |
|---|---|
Molekularformel |
LuPt3 |
Molekulargewicht |
760.2 g/mol |
IUPAC-Name |
lutetium;platinum |
InChI |
InChI=1S/Lu.3Pt |
InChI-Schlüssel |
OFCUFHPNHJLOSF-UHFFFAOYSA-N |
Kanonische SMILES |
[Lu].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


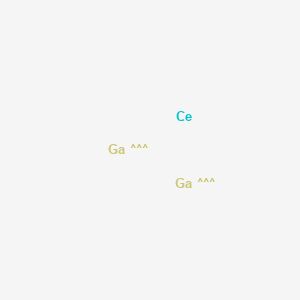
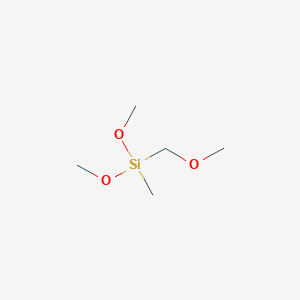
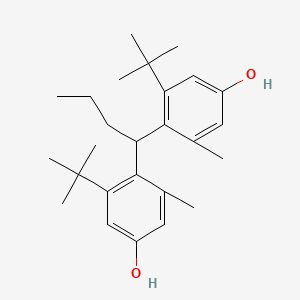
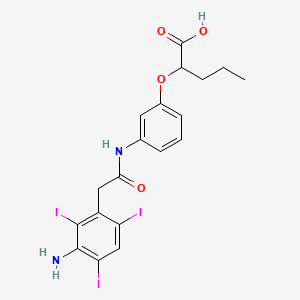
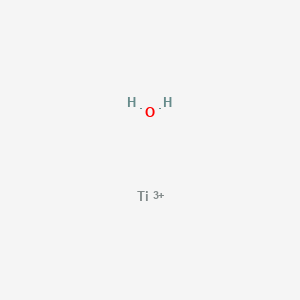
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

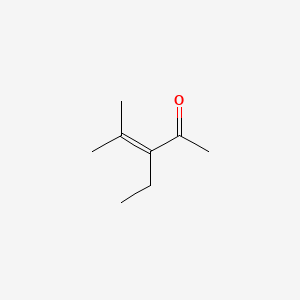

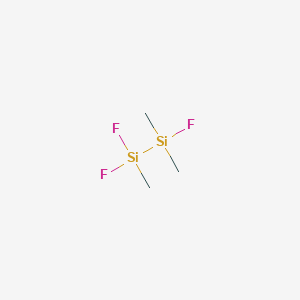
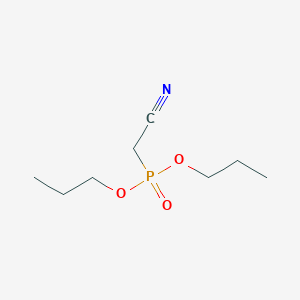
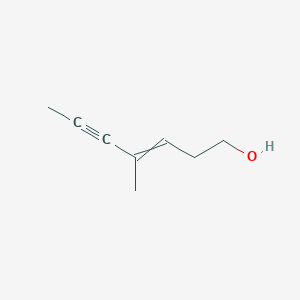
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)
